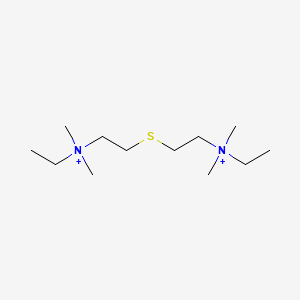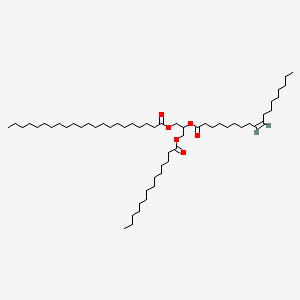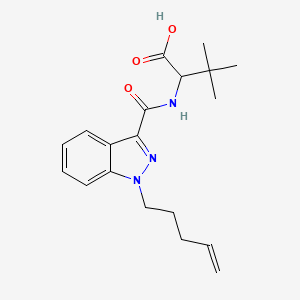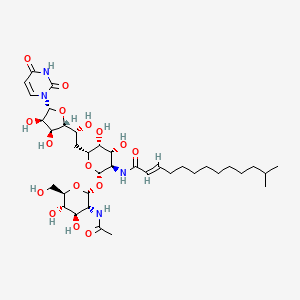
Tunicamycin A1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tunicamycin A1 is a nucleoside antibiotic that belongs to the tunicamycin family. These compounds are known for their ability to inhibit the glycosylation of proteins, which is a critical process in both bacterial and eukaryotic cells. This compound is produced by various species of the bacterium Streptomyces and has shown significant antibacterial, antiviral, and antitumor activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tunicamycin A1 involves several steps, including the formation of an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond . The synthetic route typically starts with the protection of glycosyl acceptors, followed by selective ketone reduction and glycosylation steps .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of Streptomyces species. The fermentation broth is then subjected to various purification processes to isolate the compound .
化学反应分析
Types of Reactions: Tunicamycin A1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
科学研究应用
Tunicamycin A1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycosylation processes and protein folding.
Biology: Employed in studies of cellular stress responses and protein synthesis.
Medicine: Investigated for its potential as an antitumor and antiviral agent.
Industry: Utilized in the production of glycosylation inhibitors for various applications
作用机制
Tunicamycin A1 exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT). This enzyme is responsible for the first step in the glycosylation of proteins. By blocking this step, this compound prevents the formation of glycoproteins, leading to cell cycle arrest and apoptosis .
相似化合物的比较
- Streptovirudins
- Corynetoxins
- MM19290
- Mycospocidin
- Antibiotic 24010
Comparison: Tunicamycin A1 is unique in its ability to inhibit glycosylation at very low concentrations compared to its analogs. While other compounds in the tunicamycin family share a similar pseudotrisaccharide core, this compound has distinct structural features that enhance its biological activity .
属性
CAS 编号 |
66081-37-6 |
|---|---|
分子式 |
C37H60N4O16 |
分子量 |
816.9 g/mol |
IUPAC 名称 |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide |
InChI |
InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+/t20-,21-,22-,25-,26-,27+,28-,29-,30-,31+,32-,33-,34-,35-,36+/m1/s1 |
InChI 键 |
YJQCOFNZVFGCAF-LLXUUZRASA-N |
手性 SMILES |
CC(C)CCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
规范 SMILES |
CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


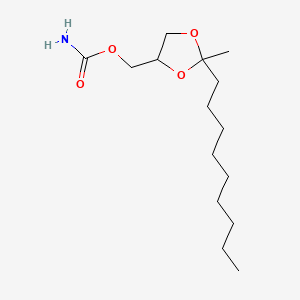
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)
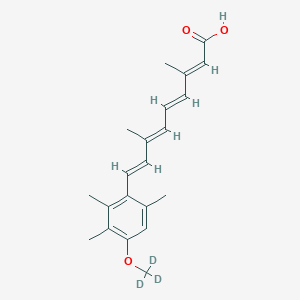
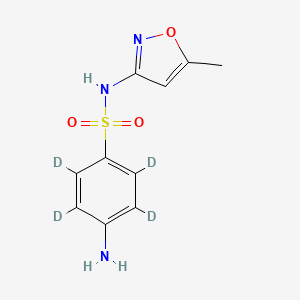


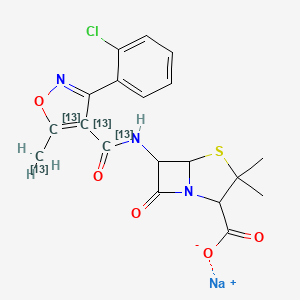
![calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate](/img/structure/B10782668.png)
![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)

